molecular formula C12H22O5 B14625704 tert-Butyl methyl tert-butoxypropanedioate CAS No. 56752-43-3

tert-Butyl methyl tert-butoxypropanedioate

Cat. No.: B14625704
CAS No.: 56752-43-3
M. Wt: 246.30 g/mol
InChI Key: UUKYRVNKBANUMI-UHFFFAOYSA-N
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Description

tert-Butyl methyl tert-butoxypropanedioate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and solvents. This particular compound is characterized by the presence of tert-butyl and methyl groups attached to a tert-butoxypropanedioate backbone.

Preparation Methods

The synthesis of tert-Butyl methyl tert-butoxypropanedioate can be achieved through various synthetic routes. One common method involves the esterification reaction between tert-butyl alcohol and methyl propanedioate in the presence of an acid catalyst. The reaction conditions typically include refluxing the reactants in an organic solvent such as toluene or dichloromethane. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

tert-Butyl methyl tert-butoxypropanedioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.

    Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide to form different ester derivatives.

Common reagents and conditions used in these reactions include organic solvents, acid or base catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl methyl tert-butoxypropanedioate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used as a probe to study enzyme-catalyzed ester hydrolysis reactions.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl methyl tert-butoxypropanedioate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be hydrolyzed by esterases to produce tert-butyl alcohol and methyl propanedioate. These hydrolysis products can then participate in various metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

tert-Butyl methyl tert-butoxypropanedioate can be compared with other similar compounds such as:

    Methyl tert-butyl ether: Used as a fuel additive and solvent.

    tert-Butyl alcohol: A simple tertiary alcohol used in organic synthesis.

    tert-Butyl isocyanide: Known for its use in coordination chemistry and organic synthesis.

The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

56752-43-3

Molecular Formula

C12H22O5

Molecular Weight

246.30 g/mol

IUPAC Name

3-O-tert-butyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxy]propanedioate

InChI

InChI=1S/C12H22O5/c1-11(2,3)16-8(9(13)15-7)10(14)17-12(4,5)6/h8H,1-7H3

InChI Key

UUKYRVNKBANUMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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